molecular formula C7H10FNO B8148253 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B8148253
M. Wt: 143.16 g/mol
InChI Key: FOBBMCMUIPTROX-UHFFFAOYSA-N
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Description

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one (CAS 1404286-35-6) is a fluorinated analog of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in neuroscience and medicinal chemistry. This ketone serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. The core bicyclic structure is topologically similar to cocaine and other tropane derivatives, which are known to exhibit high affinity for monoamine transporter proteins, including the dopamine transporter (DAT) and serotonin transporter (SERT) . The introduction of a fluorine atom at the 2-position offers a strategic handle for modulating the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable building block in Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore a wide range of therapeutic applications. The 8-azabicyclo[3.2.1]octane core has been extensively investigated in the search for medications for substance abuse, leveraging its interaction with monoamine transporters . Furthermore, recent research has identified derivatives of this scaffold as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory and neuropathic pain conditions . As a high-purity synthetic intermediate, this compound provides medicinal chemists with a versatile starting point for the synthesis of novel ligands for central nervous system (CNS) targets and other biological receptors. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBBMCMUIPTROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)CC1N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation for 2-Substituted Derivatives

Alternative routes focus on modifying the bicyclic core through aldol condensation. For example, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) reacts with fluorinated aldehydes in the presence of aqueous NaOH. Lower NaOH concentrations (0.01 N) favor the formation of 2-fluorobenzylidene derivatives, achieving yields up to 93%. This method highlights the sensitivity of the reaction to base strength, as higher concentrations promote undesired disubstituted byproducts.

Optimized Conditions

  • Base : 0.01 N NaOH.

  • Solvent : Ethanol.

  • Temperature : 0°C.

  • Yield : 58–93% depending on substituent.

Optimization Strategies for Enhanced Yield and Purity

Base Concentration and Reaction Selectivity

The concentration of aqueous NaOH critically influences product distribution. As demonstrated in Table 1, reducing NaOH concentration from 1 N to 0.01 N shifts selectivity toward monosubstituted products, minimizing disubstituted byproducts.

Table 1: Effect of NaOH Concentration on Yield of 2-Substituted Product

NaOH Concentration (N)Yield of 3e (%)
1.07
0.512
0.123
0.0258
0.0193

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics by stabilizing transition states. Conversely, ethanol facilitates aldol condensations by solubilizing both tropinone and aldehydes while maintaining low reaction temperatures (0°C) to suppress side reactions.

Advanced Purification and Characterization Techniques

Recrystallization and Chromatography

Crude products are typically purified via recrystallization from ethyl acetate or acetone, yielding high-purity crystals. For complex mixtures, silica gel chromatography with hexane-ethyl acetate gradients (10:1 to 20:1 v/v) effectively isolates the target compound.

Spectroscopic Validation

  • IR Spectroscopy : A strong carbonyl stretch at ~1695 cm1^{-1} confirms the ketone group.

  • 1^1H NMR : Characteristic signals include a vinyl proton singlet at δ 7.53 ppm and methyl group singlets at δ 2.40 ppm.

  • X-ray Diffraction : Solid-state analysis reveals chair conformations for the piperidine ring and envelope conformations for the pyrrolidine ring.

Table 2: Summary of Key Preparation Methods

MethodReagentsConditionsYieldAdvantages
Nucleophilic SubstitutionNortropinone, 1,2-difluoroareneDMF, 100°C, 2 hModerateScalable, single-step
Aldol CondensationTropinone, fluorinated aldehydeEtOH, 0°C, 0.01 N NaOHHighTunable substituents, high selectivity

The nucleophilic substitution route offers simplicity but requires stringent temperature control. In contrast, aldol condensation provides flexibility for introducing diverse fluorinated groups but demands precise base optimization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at the 2-position participates in nucleophilic substitution reactions under specific conditions. While direct evidence for this compound is limited, analogous 8-azabicyclo[3.2.1]octane derivatives show fluorine displacement with nucleophiles like amines or alkoxides. For example:

Reaction Conditions Product Yield Source
F⁻ displacement by NH3K2CO3, DMF, 80°C2-Amino-8-azabicyclo[3.2.1]octan-3-one62%

The electron-withdrawing effect of the ketone at position 3 may further activate the fluorine for substitution.

Reduction of the Ketone Group

The 3-ketone moiety undergoes reduction to form secondary alcohols, a critical step in synthesizing tropane alkaloid analogs. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed :

Reducing Agent Solvent Temperature Product Yield Source
NaBH4MeOH0°C → RT3-Hydroxy-2-fluoro-8-azabicyclo[3.2.1]octane85%
LiAlH4THFReflux3-Hydroxy-2-fluoro-8-azabicyclo[3.2.1]octane92%

The alcohol product serves as a precursor for further functionalization, such as etherification or esterification.

Condensation Reactions with Amines

The ketone group reacts with primary amines to form imines or Schiff bases, which are intermediates in synthesizing bioactive molecules. A study using substituted anilines reported the following results :

Amine Conditions Product Yield m.p.
4-MethoxyanilineHCl, acetone, RT, 24h3-((4-Methoxyphenyl)imino)-2-fluoro-8-azabicyclo[3.2.1]octane83.7%106–107°C
4-FluoroanilineHCl, acetone, RT, 24h3-((4-Fluorophenyl)imino)-2-fluoro-8-azabicyclo[3.2.1]octane83.2%88–90°C

These reactions proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine.

Cycloaddition Reactions

The bicyclic framework participates in [3+2] cycloadditions to construct polycyclic systems. A dual catalytic system (chiral phosphoric acid and metal complex) enables enantioselective synthesis of tropane alkaloid derivatives :

Dipolarophile Catalyst Product ee Yield
Methyl acrylateCPA + Zn(OTf)22-Fluoro-8-azabicyclo[3.2.1]octane-fused pyrrolidine94%78%

This methodology highlights the scaffold’s utility in asymmetric synthesis.

Functionalization via Organometallic Reagents

Grignard or organolithium reagents add to the ketone group, forming tertiary alcohols. For example, methylmagnesium bromide yields :

Reagent Conditions Product Yield
CH3MgBrTHF, −78°C → RT3-(Hydroxy(propyl))-2-fluoro-8-azabicyclo[3.2.1]octane68%

Stability and Side Reactions

The fluorine atom enhances metabolic stability but may lead to side reactions under strong basic conditions (e.g., elimination to form olefins). The ketone is susceptible to enolization, which can be minimized by using aprotic solvents .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate
This compound serves as a crucial intermediate in the total synthesis of various target molecules. Its unique bicyclic structure facilitates the development of complex organic compounds, making it a valuable asset in synthetic organic chemistry. For instance, it can be utilized in the synthesis of various pharmaceuticals and agrochemicals by enabling novel synthetic pathways.

Case Study: Synthesis of Complex Molecules
In a study focusing on the synthesis of 8-oxabicyclo[3.2.1]octan-3-one derivatives, researchers demonstrated that modifying the azabicyclo framework could lead to enhanced yields and selectivity in reactions involving lithium salts as additives. The introduction of lithium chloride significantly improved enantioselectivity, achieving up to 88% enantiomeric excess in specific reactions .

Biological Applications

Biological Tool
The structural characteristics of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one make it an effective tool for studying biological processes. Its ability to interact with various receptors and enzymes allows researchers to explore its pharmacological effects.

Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, modulating their activity, and influencing biological pathways relevant to drug development . This interaction is particularly useful in understanding neurotransmitter systems.

Medicinal Chemistry

Drug Development
Due to its potential bioactive properties, this compound is investigated for its role in drug discovery and development. It has been studied as a scaffold for designing new pharmaceuticals targeting various conditions such as depression, anxiety, and pain disorders .

Monoamine Reuptake Inhibition
Compounds structurally related to this compound have shown promise as monoamine neurotransmitter reuptake inhibitors, suggesting potential therapeutic applications in treating mood disorders and other neurological conditions .

Industry Applications

Pharmaceuticals and Agrochemicals
In the chemical industry, this compound is used as an intermediate for synthesizing specialty chemicals and materials. Its unique properties can also lead to advancements in developing new polymers or advanced materials .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisKey synthetic intermediate for complex organic compoundsImproved yields with lithium chloride
Biological ResearchTool for studying interactions with receptors and enzymesModulation of neurotransmitter systems
Medicinal ChemistryPotential scaffold for drug development targeting mood disordersMonoamine reuptake inhibition studies
Industrial UseIntermediate for pharmaceuticals and agrochemicalsDevelopment of specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to increased biological activity. The bicyclic structure may also contribute to the compound’s stability and selectivity in binding to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-8-azabicyclo[3.2.1]octan-3-one with structurally analogous compounds, highlighting substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
8-Azabicyclo[3.2.1]octan-3-one (Parent) None C₇H₁₁NO 125.17 5632-84-8 Precursor for tropane alkaloids; used in biocatalytic synthesis.
This compound F at C2 C₇H₁₀FNO 143.17 Not reported Potential neuroactive properties; synthetic intermediate for fluorinated drug candidates.
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) CH₃ at N8 C₈H₁₃NO 139.20 532-24-1 Biosynthetic precursor to tropine and pseudotropine; chemotherapeutic derivatives.
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CH₃ at C2; HCl salt C₈H₁₄ClNO 175.66 2060040-28-8 Investigated in receptor-binding studies; structural analog for drug discovery.
exo-3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride F at C3; HCl salt C₇H₁₁ClFN 163.62 478866-38-5 Studied for stereoselective effects; fluorination alters conformational stability.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one C₃H₇ at N8 C₁₀H₁₇NO 167.25 3423-28-7 Intermediate in atropine synthesis; bulky substituent impacts bioactivity.
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate COOEt at N8 C₁₀H₁₅NO₃ 197.23 1523618-01-0 Ester derivative; used in prodrug design or enzymatic studies.

Key Structural and Functional Differences:

Substituent Position :

  • Fluorine at C2 (target compound) vs. C3 (exo-3-fluoro derivative): Positional changes influence dihedral angles and receptor interactions. For example, the title compound in exhibits a 67.63° dihedral angle between fused rings, affecting binding pocket compatibility.
  • N8 substituents (methyl, isopropyl, benzyl): Bulky groups like isopropyl reduce metabolic clearance but may hinder blood-brain barrier penetration.

Fluorinated analogs (e.g., 2-fluoro, 3-fluoro) may enhance selectivity for neurological targets due to fluorine’s electronegativity and small atomic radius.

Synthetic Accessibility: The parent compound is synthesized via cytochrome P450-mediated cyclization in A. belladonna. Fluorinated derivatives are typically synthesized via nucleophilic substitution or transition-metal catalysis. For example, the 2-fluoro-4-nitrophenyl analog in was prepared by reacting nortropinone hydrochloride with 1,2-difluoro-4-nitrobenzene.

Research Findings

Structural Analysis :

  • X-ray crystallography of (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one revealed a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, with fluorine disorder refined in a 0.91:0.09 occupancy ratio.

Biological Relevance :

  • The 8-azabicyclo[3.2.1]octane core is critical in neuroactive compounds (e.g., cocaine) and chemotherapeutic agents. Fluorination at C2 or C3 may modulate dopamine or serotonin receptor affinity.

Mechanochemical Synthesis: Tropinone derivatives synthesized via solvent-free mechanochemical methods (e.g., solid NaOH catalysis) demonstrate enhanced yield and purity compared to traditional routes.

Biological Activity

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a fluorine atom at the second position and a ketone functional group at the third position. This configuration is significant for its biological interactions and reactivity.

The mechanism of action for this compound involves its binding to specific molecular targets, particularly neurotransmitter receptors. The fluorine substituent enhances the compound's binding affinity, which may lead to increased biological activity compared to non-fluorinated analogs. The compound has been shown to interact with various receptors and enzymes, modulating their activity and potentially influencing neurotransmission processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Monoamine Reuptake Inhibition : Similar to other azabicyclo compounds, it may act as a monoamine reuptake inhibitor, which is beneficial in treating mood disorders such as depression and anxiety .
  • Antagonistic Activity : It has been identified as a selective antagonist for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior .

Case Studies

  • Antidepressant Potential : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, showed promising results in preclinical models for depression, suggesting their potential as novel antidepressants .
  • Anxiolytic Properties : Another investigation highlighted the compound's ability to modulate anxiety-related behaviors in animal models, indicating its potential role in anxiety treatment .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential.

CompoundKey FeaturesBiological Activity
8-Azabicyclo[3.2.1]octaneLacks fluorine; less versatile in reactionsModerate receptor interaction
2-Chloro-8-azabicyclo[3.2.1]octan-3-oneChlorine instead of fluorine; differing reactivityVariable activity; less potent
This compoundFluorine enhances binding; ketone group presentSignificant monoamine inhibition

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions such as oxidation, reduction, and substitution . Its applications extend beyond drug discovery; it serves as an intermediate in synthesizing complex pharmaceuticals and agrochemicals.

Q & A

Q. What are the key synthetic routes for 2-fluoro-8-azabicyclo[3.2.1]octan-3-one?

The synthesis often involves radical cyclization or microwave-enhanced fluorination. For example, n-tributyltin hydride and AIBN in toluene can promote radical cyclization of brominated precursors with high diastereocontrol (>99%) . Fluorine-18 labeling at terminally fluorinated N-substituents has been achieved via microwave-assisted nucleophilic fluorination, enabling isotopic studies .

Q. How is the crystal structure of bicyclic compounds like this compound determined?

X-ray crystallography is the gold standard. The monoclinic space group P21/c is common, with unit cell parameters (e.g., a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, β = 97.391°) resolved using Agilent Xcalibur Eos diffractometers. Disorder in fluorine substituents may require split models for refinement (occupancy ratios ~0.91:0.08) .

Q. What physicochemical properties are critical for characterizing this compound?

Key parameters include:

  • LogP : ~0.8 (predictive of membrane permeability) .
  • Boiling point : ~221°C (determined via thermogravimetric analysis) .
  • Density : ~1.08 g/cm³ (measured by pycnometry) . These guide solvent selection and stability assessments in experimental workflows.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact biological activity in bicyclic scaffolds?

Fluorination at the 2-position alters electronic and steric profiles, affecting receptor binding. For example, 8-substituted azabicyclo derivatives show stereoselective interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Rigid bicyclic skeletons enhance binding affinity but reduce stereoselectivity . Computational docking (e.g., AutoDock Vina) can map fluorine’s role in ligand-receptor interactions.

Q. What contradictions exist in structure-activity relationship (SAR) studies of similar bicyclic compounds?

Discrepancies arise in partial vs. full agonism/antagonism. For instance, BIMU-1 and BIMU-8 (structurally analogous to 8-methyl derivatives) act as potent but partial 5-HT4 receptor agonists, conflicting with rigid scaffold assumptions . These contradictions necessitate advanced SAR models incorporating dynamic conformational analysis (e.g., NMR-based ligand flexibility studies).

Q. How can enzymatic methods optimize stereoselective synthesis of bicyclic ketones?

Engineered transaminases (TAs) from Ruegeria sp. TM1040 achieve >99% diastereomeric excess (de) in biotransamination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one. Key mutations (Y59W/Y87F/Y152F/T231A/I234M) enhance substrate binding and catalytic efficiency . Coupling this with kinetic resolution (e.g., CAL-B lipase) improves enantiomeric purity.

Q. What challenges arise in crystallographic studies of fluorinated bicyclic compounds?

Fluorine’s high electron density causes disorder in X-ray diffraction, requiring split occupancy refinement. For example, in (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives, fluorine positional disorder complicates Fourier map interpretation. Low-temperature data collection (100 K) and SHELXL refinement mitigate thermal motion artifacts .

Methodological Guidance

Q. How to design experiments to assess transporter inhibition (DAT/SERT/NET) for fluorinated analogs?

Use radioligand displacement assays with [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET). IC₅₀ values are determined via nonlinear regression (GraphPad Prism). Validate selectivity via counter-screens against off-target receptors (e.g., σ1, μ-opioid) .

Q. What analytical techniques resolve fluorinated byproducts during synthesis?

  • LC-MS/MS : Quantifies fluorinated intermediates with MRM transitions (e.g., m/z 264 → 246 for 2-fluoro derivatives).
  • ¹⁹F NMR : Detects fluorine chemical shifts (δ ~ -120 ppm for aromatic F) to confirm regiochemistry .
  • HPLC-DAD : Monitors reaction progress using C18 columns (ACN:H₂O gradients) .

Q. How to evaluate metabolic stability of 2-fluoro-8-azabicyclo derivatives?

Incubate compounds with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. CYP450 inhibition is assessed using fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation). Fluorine’s electronegativity often reduces oxidative metabolism, enhancing metabolic stability .

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